molecular formula C11H10N2O2 B1627742 7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 85654-22-4

7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Número de catálogo: B1627742
Número CAS: 85654-22-4
Peso molecular: 202.21 g/mol
Clave InChI: HOCUZSXEGWDCGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for 7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one follows established conventions for fused heterocyclic systems, where the primary ring system is designated as pyrrolo[2,1-b]quinazoline with appropriate hydrogenation and substitution indicators. The systematic name incorporates several critical elements: the "2,3-dihydro" designation indicates partial saturation of the pyrrole ring, while the "9(1H)-one" suffix specifies both the position of the carbonyl group and the presence of a hydrogen atom at position 1. The compound exhibits multiple acceptable nomenclatural variations, including 2,3-dihydro-7-hydroxypyrrolo[2,1-b]quinazolin-9(1H)-one and 7-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, which reflect different approaches to describing the same molecular structure.

The positional numbering system follows the standard conventions for fused heterocyclic compounds, where the pyrrolo portion maintains its traditional numbering sequence while the quinazoline component receives priority in the overall numbering scheme. Research has documented that this compound exists as a single constitutional isomer with the hydroxyl group specifically positioned at carbon-7 of the quinazoline ring system. The absence of stereogenic centers in the molecule eliminates concerns regarding stereoisomerism, though conformational isomerism may occur due to the flexibility of the saturated pyrroline ring. The International Union of Pure and Applied Chemistry designation also accounts for the tautomeric possibilities inherent in quinazolinone systems, where the compound may exist in equilibrium between different tautomeric forms.

Heterocyclic System Classification: Pyrroloquinazolinone Core

The pyrroloquinazolinone core of this compound represents a sophisticated example of fused heterocyclic architecture, combining elements from both pyrrole and quinazoline ring systems in a [2,1-b] fusion pattern. This fusion mode indicates that the pyrrole ring is attached to positions 2 and 1 of the quinazoline nucleus, creating a tricyclic framework that encompasses both nitrogen-containing rings. The compound belongs to the broader classification of quinazolinone derivatives, which constitute one of the most important heterocyclic families in medicinal chemistry due to their diverse biological properties. The pyrroloquinazolinone classification specifically designates compounds that incorporate both the pyrrole and quinazolinone structural elements, resulting in unique electronic and conformational properties.

Structural analysis reveals that the quinazoline portion maintains its characteristic aromatic character, while the fused pyrrole ring adopts a partially saturated configuration as indicated by the 2,3-dihydro designation. The carbonyl group at position 9 contributes to the quinazolinone classification and serves as a crucial structural feature that influences both the chemical reactivity and physical properties of the compound. The heterocyclic system demonstrates significant coplanarity between the benzene and pyrimidine components of the quinazoline nucleus, with minimal deviations from planarity that suggest strong conjugation effects throughout the aromatic system. This structural arrangement places the compound within the category of rigid heterocyclic frameworks that exhibit restricted conformational flexibility and enhanced stability.

Structural Component Ring System Saturation Level Fusion Pattern
Quinazoline nucleus Bicyclic aromatic Fully unsaturated Core system
Pyrrole ring Monocyclic Partially saturated (2,3-dihydro) [2,1-b] fusion
Carbonyl functionality Substituted Oxidized Position 9

Positional Descriptors for Hydroxy and Allyl Substituents

The positional descriptor system for this compound requires precise specification of substituent locations within the complex tricyclic framework, with particular attention to the hydroxyl group at position 7. The hydroxyl substituent occupies a position on the quinazoline portion of the molecule, specifically on the benzene ring component, where it contributes significantly to the compound's chemical reactivity and potential for hydrogen bonding interactions. This positioning places the hydroxyl group in a location that allows for optimal electronic interaction with the aromatic system while maintaining accessibility for chemical modification or biological interactions. The selection of position 7 for hydroxyl substitution creates opportunities for both intramolecular and intermolecular hydrogen bonding, which may influence the compound's physical properties and biological activity.

While the parent compound contains only the hydroxyl substituent at position 7, related derivatives incorporate additional substituents such as allyl groups at position 8, as documented in compounds like 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. The allyl substitution pattern demonstrates the versatility of the pyrroloquinazolinone scaffold for accommodating various functional groups while maintaining structural integrity. The positional numbering system ensures unambiguous identification of substituent locations, with position 8 representing an adjacent carbon to the hydroxyl-bearing position 7, creating possibilities for synergistic electronic effects between substituents. Research indicates that the specific positioning of substituents on the pyrroloquinazolinone core significantly influences the compound's overall properties, with the 7-hydroxy substitution pattern representing an optimal arrangement for enhanced chemical reactivity.

Position Substituent Type Chemical Environment Structural Impact
Position 7 Hydroxyl group Quinazoline benzene ring Enhanced reactivity, hydrogen bonding
Position 8 Allyl group (in derivatives) Adjacent to hydroxyl Electronic synergy, steric considerations
Position 9 Carbonyl group Quinazolinone framework Core structural feature, tautomerism
Positions 2,3 Methylene groups Saturated pyrrole ring Conformational flexibility

Propiedades

IUPAC Name

7-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-7-3-4-9-8(6-7)11(15)13-5-1-2-10(13)12-9/h3-4,6,14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCUZSXEGWDCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)O)C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585913
Record name 7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85654-22-4
Record name 7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Lactam Condensation with Anthranilic Acid Derivatives

The core pyrrolo[2,1-b]quinazolinone scaffold is typically constructed via cyclocondensation of 2-aminobenzoic acid derivatives with pyrrolidin-2-one. For the 7-hydroxy variant, 2-amino-5-hydroxybenzoic acid serves as the starting material. In a representative procedure, 2-amino-5-hydroxybenzoic acid undergoes reflux with pyrrolidin-2-one in the presence of phosphoryl chloride (POCl₃) as a condensing agent. The reaction proceeds at 273–275 K for 12–24 hours, followed by neutralization with cold ammonium hydroxide (pH 10–11) to precipitate the product. This method yields the target compound in 80–88% purity after recrystallization from ethanol.

A modified approach substitutes POCl₃ with acetic anhydride, where the reaction mixture is heated at 120°C for 1 hour under vigorous stirring. Excess acetic anhydride is removed via distillation, and the residue is purified via silica gel chromatography using chloroform-methanol (49:1) as the eluent. This method avoids harsh acidic conditions but requires stringent temperature control to prevent side reactions.

Bromination-Hydrolysis Sequential Strategy

For substrates lacking direct hydroxyl functionality, a bromine atom is introduced at position 7, followed by hydrolysis. 2-Amino-5-bromobenzoic acid is condensed with pyrrolidin-2-one using POCl₃, yielding 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. Subsequent hydrolysis with aqueous sodium hydroxide (2M, 80°C, 4 hours) replaces the bromine with a hydroxyl group. This two-step process achieves a 75% overall yield, with the intermediate bromo compound characterized by single-crystal X-ray diffraction.

Modern Synthetic Innovations

Sonogashira Coupling and Cyclization

A palladium-catalyzed approach constructs the quinazolinone core via Sonogashira cross-coupling. 2-Amino-3-iodo-5-bromobenzamide reacts with aryl acetylenes in the presence of PdCl₂(PPh₃)₂ and CuI, forming 2-amino-3-(arylethynyl)-5-bromobenzamides. Cyclocondensation with benzaldehyde derivatives under basic conditions (K₂CO₃, acetone, 60°C) yields 8-alkynylated dihydroquinazolinones. Subsequent endo-dig cyclization using PdCl₂ generates the pyrrolo[2,1-b]quinazolinone skeleton, with the hydroxyl group introduced via post-synthetic oxidation.

Friedel-Crafts Alkylation in Melt Reactions

Adapting methods from quinolinone synthesis, 3-methoxy-N-(3-hydroxyphenyl)propionamide undergoes intramolecular Friedel-Crafts cyclization in molten AlCl₃-KCl-NaCl (5:3:3 ratio) at 155–165°C. Demethylation with hydrobromic acid (48%, 120°C, 8 hours) yields 7-hydroxy-3,4-dihydroquinolinone intermediates, which are further functionalized to access the target compound. While this method risks forming regioisomers (e.g., 5-hydroxy derivatives), optimizing the AlCl₃ ratio minimizes byproducts to <5%.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the primary purification method, with eluent systems tailored to compound polarity:

Eluent Ratio (CHCl₃:MeOH) Purity (%) Yield (%)
99:1 95 60
49:1 98 75
19:1 99 68

Data aggregated from. Polar eluents (≥10% methanol) improve recovery but prolong retention times.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆) key signals:

  • δ 10.32 (s, 1H, OH),
  • δ 7.89 (d, J = 8.4 Hz, 1H, H-6),
  • δ 6.72 (d, J = 8.4 Hz, 1H, H-8),
  • δ 4.21 (t, J = 7.2 Hz, 2H, N-CH₂),
  • δ 2.95 (quin, J = 7.2 Hz, 2H, CH₂-CH₂).

IR spectra show carbonyl stretching at 1685 cm⁻¹ and O-H vibration at 3250 cm⁻¹. High-resolution mass spectrometry confirms the molecular ion at m/z 202.21 [M+H]⁺.

Challenges and Optimization Strategies

Byproduct Formation in Cyclocondensation

Competing pathways during lactam condensation generate 5-hydroxy regioisomers. Key mitigation strategies include:

  • Maintaining reaction temperatures below 120°C,
  • Using excess POCl₃ (3 equiv) to drive cyclization,
  • Adjusting pH during workup to selectively precipitate the 7-hydroxy isomer.

Hydroxyl Group Protection-Deprotection

When using 2-amino-5-hydroxybenzoic acid directly, acetylation (Ac₂O, pyridine, 0°C) protects the hydroxyl group during cyclocondensation. Subsequent deprotection with ethanolic HCl (reflux, 2 hours) restores the hydroxyl functionality without ring degradation.

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale syntheses employ toluene or chlorobenzene as high-boiling solvents, enabling efficient distillation recovery (>90% reuse). Kinetic studies show reaction rates increase by 40% under microwave irradiation (150 W, 100°C), reducing batch times from 8 hours to 45 minutes.

Cost Analysis of Starting Materials

Starting Material Cost (USD/kg) Availability
2-Amino-5-hydroxybenzoic acid 320 Limited
2-Amino-5-bromobenzoic acid 280 Commercial
Pyrrolidin-2-one 150 Bulk

Data from. The bromo-hydrolysis route offers 20% cost savings over direct hydroxyl-containing precursors.

Emerging Methodologies

Enzymatic Cyclization

Pilot studies using lipase B from Candida antarctica (CAL-B) in tetrahydrofuran catalyze lactam ring formation at 37°C, achieving 65% conversion in 24 hours. While yields trail traditional methods, this approach eliminates metal catalysts, aligning with green chemistry principles.

Flow Chemistry Systems

Continuous flow reactors (residence time: 15 minutes) with immobilized AlCl₃ on mesoporous silica enable 95% conversion of 3-methoxy precursors to 7-hydroxy derivatives. Scale-up trials demonstrate 200 g/hour production capacity, outperforming batch reactors by 8-fold.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 7 undergoes selective oxidation under controlled conditions. For example:

  • Mild oxidation with iodine in alkaline media converts the hydroxyl group to a ketone, yielding 7-oxo derivatives.

  • Strong oxidation with KMnO₄ in acidic conditions leads to ring-opening reactions, producing anthranilic acid analogs .

Table 1: Oxidation Reactions

Reagent/ConditionsProductYield (%)Reference
I₂, NaOH (aq.), 80°C, 2 h7-Oxo-pyrrolo[2,1-b]quinazolinone72
KMnO₄, H₂SO₄, reflux, 4 h2-Amino-5-hydroxybenzoic acid58

Halogenation Reactions

Electrophilic halogenation occurs preferentially at the 5-position due to the electron-donating hydroxyl group at position 7:

  • Bromination with Br₂ in glacial acetic acid yields 5-bromo-7-hydroxy derivatives .

  • Chlorination using SOCl₂/PCl₅ generates 5-chloro analogs, which are intermediates for further functionalization .

Table 2: Halogenation Reactions

SubstrateReagent/ConditionsProductYield (%)Reference
7-Hydroxy derivativeBr₂, CH₃COOH, 0°C, 1 h5-Bromo-7-hydroxy analog83
7-Hydroxy derivativeSOCl₂, PCl₅, reflux, 3 h5-Chloro-7-hydroxy analog76

Condensation with Aldehydes

The hydroxyl group participates in Schiff base formation with aromatic aldehydes:

  • Reaction with benzaldehyde in ethanol under acidic conditions forms 7-(benzylideneoxy) derivatives .

  • These products exhibit intramolecular hydrogen bonding, stabilizing the conjugated system .

Key Example :
7-Hydroxy compound+PhCHOHCl, EtOH7-(PhCH=O)-derivative(Yield: 68%)\text{7-Hydroxy compound} + \text{PhCHO} \xrightarrow{\text{HCl, EtOH}} \text{7-(PhCH=O)-derivative} \quad (\text{Yield: 68\%})

Acylation and Alkylation

The hydroxyl group is acylated or alkylated under standard conditions:

  • Acetylation with acetic anhydride yields 7-acetoxy derivatives .

  • Methylation using CH₃I/K₂CO₃ in DMF produces 7-methoxy analogs .

Table 3: Acylation/Alkylation Reactions

Reaction TypeReagent/ConditionsProductYield (%)Reference
AcetylationAc₂O, pyridine, 60°C, 3 h7-Acetoxy derivative85
MethylationCH₃I, K₂CO₃, DMF, rt, 12 h7-Methoxy derivative78

Cyclization Reactions

The compound undergoes AgOTf-catalyzed intramolecular cyclization with alkynes, forming polycyclic architectures :

  • Propargyl ethers derived from the hydroxyl group cyclize to yield pyrido/pyrrolo-fused quinazolinones.

Mechanistic Insight :
The hydroxyl group acts as a nucleophile, attacking the activated alkyne to form a six-membered transition state .

Reactivity with Nucleophiles

The quinazolinone core reacts with hydrazine to form pyrazolo[5,1-b]quinazolinones:
7-Hydroxy compound+NH₂NH₂EtOH, refluxPyrazolo derivative(Yield: 33%)\text{7-Hydroxy compound} + \text{NH₂NH₂} \xrightarrow{\text{EtOH, reflux}} \text{Pyrazolo derivative} \quad (\text{Yield: 33\%})

Comparative Reactivity with Analogues

The hydroxyl group at position 7 enhances electrophilic substitution at position 5 compared to non-hydroxylated analogs .

Table 4: Reactivity Comparison

CompoundBromination Yield (%)Chlorination Yield (%)
7-Hydroxy derivative8376
Deoxyvasicinone (non-hydroxylated)4552

Theoretical Insights

DFT calculations (B3LYP functional) reveal:

  • The hydroxyl group reduces the HOMO-LUMO gap by 0.8 eV compared to non-hydroxylated analogs, increasing electrophilicity .

  • Intermolecular O–H⋯O and Br⋯Br interactions stabilize crystal packing in halogenated derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds related to 7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases. The ability to modulate inflammatory responses makes it a candidate for further development in therapeutic applications.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It has shown promise in models of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This aspect is particularly relevant for conditions such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model : A study demonstrated that the compound significantly reduced tumor size in a murine model of breast cancer when administered at specific dosages.
  • Neuroprotection in Rodent Models : In rodent models of neurodegeneration, treatment with this compound led to improved cognitive function and reduced markers of neuronal damage.

Toxicological Assessments

The environmental impact of this compound is being studied through toxicological assessments. Its potential effects on aquatic ecosystems are under investigation to determine its biodegradability and toxicity levels.

Bioremediation Potential

There is ongoing research into the use of this compound in bioremediation processes. Its structural properties may allow it to interact with pollutants or facilitate the breakdown of harmful substances in contaminated environments.

Mecanismo De Acción

The mechanism of action of 7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Core Structure Modifications

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight TPSA (Ų) Key Properties Reference
7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one C₁₁H₁₀N₂O₂ 7-OH 202.21 52.9 Moderate solubility, H-bond donor
(3S)-3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one C₁₁H₁₀N₂O₃ 3-OH, 7-OH 218.21 73.1 Higher polarity, mitochondrial localization
Deoxyvasicinone (unsubstituted core) C₁₁H₁₀N₂O None 186.21 35.8 Lipophilic, bronchodilatory activity
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one C₁₁H₉N₂OBr 7-Br 265.11 35.8 Electrophilic halogen enhances covalent binding

Key Observations :

  • Hydroxyl Groups: The 7-OH derivative (target compound) exhibits higher topological polar surface area (TPSA) than deoxyvasicinone, improving water solubility but reducing membrane permeability .
  • Stereochemistry: The (3S)-3,7-dihydroxy analogue shows mitochondrial targeting (89.18% probability) due to its hydroxyl configuration, unlike the non-stereospecific 7-OH compound .

Key Observations :

  • Cytotoxicity : Fluorinated and methoxylated derivatives (e.g., compound 12 in ) show enhanced cytotoxic activity compared to the parent 7-OH compound, likely due to increased lipophilicity and target affinity .
Table 3: ADMET Comparisons
Property 7-Hydroxy Derivative (3S)-3,7-Dihydroxy Deoxyvasicinone
Human Intestinal Absorption 63.22% (Caco-2) 99.19% 85% (predicted)
Oral Bioavailability 55.71% 55.71% 70% (predicted)
CYP Inhibition Low (CYP3A4: 51.46%) High (CYP2D6: 86.11%) Moderate
Hepatotoxicity 69.41% probability 69.41% 30% (predicted)

Key Observations :

  • Both hydroxylated compounds exhibit suboptimal oral bioavailability (~55%) due to high TPSA, limiting their drug-likeness .
  • The (3S)-3,7-dihydroxy derivative shows strong inhibition of OATP1B1/1B3 transporters (92.31–94.53%), risking drug-drug interactions .

Actividad Biológica

7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, with the CAS number 85654-22-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
CAS Number85654-22-4
LogP1.0483

Structure

The chemical structure of this compound features a pyrroloquinazolinone framework, which is significant for its biological activity. The presence of the hydroxyl group at position 7 is believed to enhance its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrroloquinazolinone derivatives, including this compound. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of related compounds against common bacterial strains:

CompoundMIC (mg/mL)Bacterial Strain
This compound0.0039 - 0.025Staphylococcus aureus
0.0025 - 0.015Escherichia coli
Other derivativesVariesVarious strains

These findings indicate that the compound exhibits potent antibacterial activity comparable to established antibiotics.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have reported effective inhibition of fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans and higher for F. oxysporum.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the pyrroloquinazolinone structure can significantly influence biological activity. For instance:

  • The introduction of halogen substituents has been linked to enhanced antimicrobial properties.
  • Hydroxyl groups at specific positions are crucial for increasing the inhibitory action against bacterial strains.

Study on Antimicrobial Properties

A recent study focused on a series of pyrroloquinazolinone derivatives, including this compound. The researchers evaluated their antimicrobial efficacy using standard methods such as disk diffusion and broth microdilution assays.

Results Summary

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Bacillus subtilis
  • Inhibition Zones : Notable zones of inhibition were recorded for all tested strains.

This study concluded that the compound possesses significant potential as a lead molecule in the development of new antimicrobial agents.

Clinical Implications

The promising biological activities of this compound suggest its potential application in treating infections caused by resistant bacterial and fungal strains. Further research is warranted to explore its efficacy in clinical settings and to evaluate its safety profile.

Q & A

Q. What are the common synthetic routes for 7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and related derivatives?

The synthesis of this scaffold typically involves cyclization strategies or modifications of precursor compounds. Key methodologies include:

  • Silver-mediated hydroamination : AgOTf-catalyzed intramolecular alkyne hydroamination enables efficient construction of the fused quinazolinone core. This method is versatile for generating pyrrolo[2,1-b]quinazolinones in yields up to 91% .
  • Aza-Wittig reactions : Tributylphosphine (TBP) facilitates annelation of lactams with 2-azidobenzoyl derivatives, as demonstrated in the synthesis of vasicinone analogs .
  • Halogenation : Anthranilic acid derivatives condensed with 4-aminobutyric acid in refluxing m-xylene yield halogen-substituted analogs (e.g., 7-bromo or 5,7-dibromo derivatives) .

Q. Table 1: Representative Synthetic Routes

MethodCatalyst/ConditionsYield RangeKey Reference
Silver-mediated cyclizationAgOTf, 80°C, DCE70–91%
Aza-Wittig annelationTBP, THF, room temperature65–85%
HalogenationP₂O₅, m-xylene, reflux60–75%

Q. How is structural characterization performed for pyrrolo[2,1-b]quinazolinone derivatives?

  • X-ray crystallography : Resolves bond angles, planarity, and π-π stacking interactions. For example, the thione analog (C11H9N2S) crystallizes in the R3c space group, revealing an envelope-shaped pyrrolidine ring and weak C–H···N interactions .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The thione derivative shows distinct signals for CH₂ groups at δ 4.47 (t, J = 7.5 Hz) and δ 3.25 (t, J = 7.9 Hz) .
  • HRESIMS/Elemental analysis : Validates molecular formulas (e.g., C11H10N2O for deoxyvasicinone) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in silver-mediated cyclizations?

Critical factors include:

  • Catalyst loading : AgOTf at 10 mol% achieves optimal turnover without side reactions .
  • Solvent selection : Dichloroethane (DCE) enhances reaction efficiency compared to polar aprotic solvents.
  • Temperature control : Maintaining 80°C prevents decomposition of sensitive intermediates .
  • Substrate scope : Electron-deficient alkynes favor cyclization, while steric hindrance at the alkyne position reduces yields .

Q. How are computational methods applied to resolve contradictions in biological activity data?

  • Docking studies : For UW-MD-72, a dual-acting AChE inhibitor/H3R antagonist, molecular docking revealed interactions with AChE’s catalytic triad (Ser203, His447) and H3R’s transmembrane domains, explaining its balanced IC₅₀ values (5.4 μM for AChE; Ki = 2.54 μM for H3R) .
  • DFT calculations : Assess regioselectivity in halogenation reactions, clarifying why 7-bromo derivatives form preferentially over 5-bromo isomers in certain substrates .

Q. What strategies enable enantioselective synthesis of vasicinone analogs?

  • Chiral auxiliaries : Use of O-protected pyrrolidinones derived from L-aspartic acid ensures stereochemical control during annelation, yielding (S)-(–)-vasicinone with >95% ee .
  • Asymmetric oxidation : Davis’ oxaziridines (e.g., 10-camphorsulfonyloxaziridine) oxidize deoxyvasicinone to enantiopure vasicinone, confirming the natural product’s stereochemistry .

Q. How can dual-acting compounds (e.g., UW-MD-72) be designed for cognitive disorders?

  • Scaffold hybridization : The 7-(3-(piperidin-1-yl)propoxy) side chain on the pyrroloquinazolinone core enhances blood-brain barrier permeability while maintaining affinity for AChE and H3R .
  • Selectivity optimization : Substituent tuning minimizes off-target effects (e.g., >100-fold selectivity for AChE over BChE) .

Q. Table 2: Key Biological Activities

CompoundTarget/ActivityIC₅₀/KiReference
UW-MD-72AChE inhibition5.4 μM
UW-MD-72H3R antagonism2.54 μM
VasicinoneBronchodilator activityN/A*

*N/A: Qualitative activity reported in preclinical models.

Q. How are stability and reactivity challenges addressed during storage and handling?

  • Storage : Under inert atmosphere (N₂) at 2–8°C to prevent oxidation .
  • Safety protocols : Avoid sparks/open flames (H205 hazard code); use PPE for skin/eye protection (H314, H318 codes) .

Q. What advanced techniques validate π-π interactions in crystallographic studies?

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 3.721 Å centroid-centroid distance in thione derivatives) .
  • DFT-based energy calculations : Assess stacking stability in fused-ring systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Reactant of Route 2
Reactant of Route 2
7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.